4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
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Overview
Description
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H10F2N2O4 It is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring attached to a butanoic acid chain
Preparation Methods
The synthesis of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoromethyl group:
Attachment of the butanoic acid chain: This can be achieved through a coupling reaction, such as esterification or amidation, followed by hydrolysis to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can be compared with other similar compounds, such as:
4-[5-(Trifluoromethyl)-4-nitropyrazol-1-yl]butanoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and binding properties.
4-[5-(Difluoromethyl)-4-aminopyrazol-1-yl]butanoic acid: This compound has an amino group instead of a nitro group, which may influence its chemical and biological properties.
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]pentanoic acid: This compound has a pentanoic acid chain instead of a butanoic acid chain, which may affect its solubility and other physical properties.
Properties
IUPAC Name |
4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-11-12(7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCVNAVNINHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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